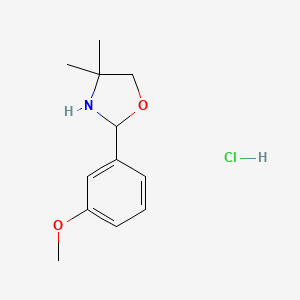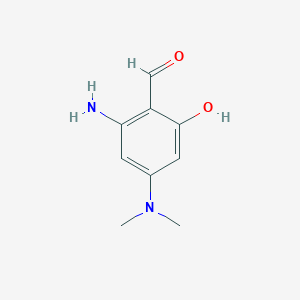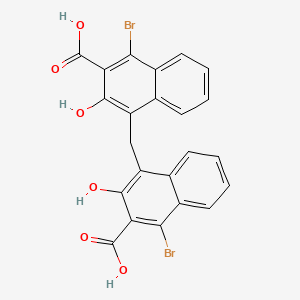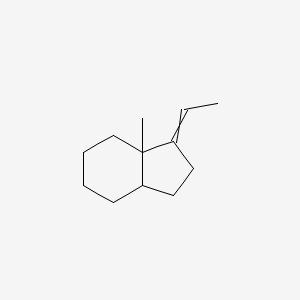![molecular formula C19H24N2O2 B12550283 4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol CAS No. 142739-28-4](/img/structure/B12550283.png)
4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of an imidazole ring, a methoxyphenyl group, and a spiro-octane core. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole derivative reacts with 2-methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a Lewis acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[25]octan-4-ol stands out due to its spirocyclic structure, which imparts unique steric and electronic properties
Eigenschaften
CAS-Nummer |
142739-28-4 |
|---|---|
Molekularformel |
C19H24N2O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
8-(imidazol-1-ylmethyl)-2-(2-methoxyphenyl)spiro[2.5]octan-8-ol |
InChI |
InChI=1S/C19H24N2O2/c1-23-17-7-3-2-6-15(17)16-12-18(16)8-4-5-9-19(18,22)13-21-11-10-20-14-21/h2-3,6-7,10-11,14,16,22H,4-5,8-9,12-13H2,1H3 |
InChI-Schlüssel |
YUIUULOKCPGERC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CC23CCCCC3(CN4C=CN=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)


![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)

![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)


![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)


